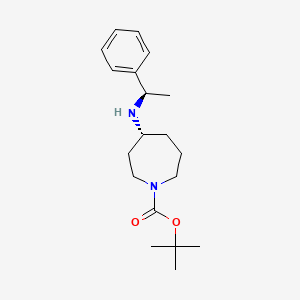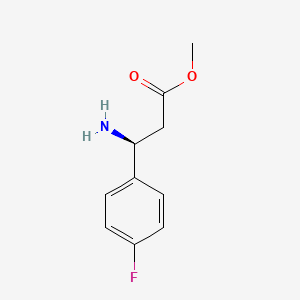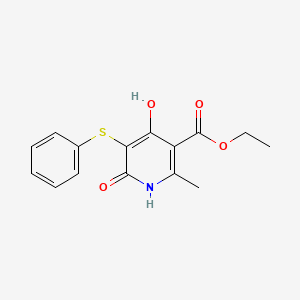
tert-Butyl (R)-4-(((R)-1-phenylethyl)amino)azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate is a complex organic compound that features a tert-butyl group, an azepane ring, and a phenylethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylethylamine Moiety: This step involves the coupling of the azepane ring with ®-1-phenylethylamine under suitable conditions, often using coupling reagents like EDCI or DCC.
Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be added using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the phenylethylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane or phenylethylamine derivatives.
Applications De Recherche Scientifique
tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate involves its interaction with specific molecular targets. The phenylethylamine moiety can interact with neurotransmitter receptors, while the azepane ring can modulate the compound’s binding affinity and selectivity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate
- tert-Butyl 3-(tert-butoxycarbonyl)azepane-1-carboxylate
- tert-Butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate
Uniqueness
tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate is unique due to the presence of the ®-1-phenylethylamine moiety, which imparts specific stereochemical properties and potential biological activity. The combination of the azepane ring and the tert-butyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H30N2O2 |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
tert-butyl (4R)-4-[[(1R)-1-phenylethyl]amino]azepane-1-carboxylate |
InChI |
InChI=1S/C19H30N2O2/c1-15(16-9-6-5-7-10-16)20-17-11-8-13-21(14-12-17)18(22)23-19(2,3)4/h5-7,9-10,15,17,20H,8,11-14H2,1-4H3/t15-,17-/m1/s1 |
Clé InChI |
UCPXUHCDMVMSIU-NVXWUHKLSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N[C@@H]2CCCN(CC2)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C1=CC=CC=C1)NC2CCCN(CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366278.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366283.png)

![6-(2-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366292.png)

![3-[(Benzylsulfanyl)methyl]-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366317.png)
![Methyl 7-(trifluoromethoxy)benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13366326.png)


![N-[4-(difluoromethoxy)phenyl]-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13366340.png)
![6-[4-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366343.png)
![4-iodo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B13366350.png)


